BenchChemオンラインストアへようこそ!

Vasoactive intestinal peptide (22-28)

Keratinocyte proliferation Dermatology research Psoriasis model

Vasoactive intestinal peptide (22-28), also designated VIP(22-28), is a synthetic C-terminal heptapeptide fragment comprising residues Tyr22 through Asn28-NH₂ of the full-length 28-amino-acid vasoactive intestinal peptide (VIP) neuropeptide. With a molecular formula of C₃₈H₆₂N₁₀O₁₁ and a molecular weight of approximately 835 g/mol, VIP(22-28) represents the carboxy-terminal tail region of VIP and has been detected as an endogenous processing product in the rat central nervous system, where it accounts for 30–35% of total VIP(22-28)-immunoreactive material distinct from intact VIP(1-28).

Molecular Formula C38H62N10O11
Molecular Weight 835 g/mol
CAS No. 47900-24-3
Cat. No. B1615644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasoactive intestinal peptide (22-28)
CAS47900-24-3
SynonymsTyr-Leu-Asp-Ser-Ile-Leu-Asp-amide
vasoactive intestinal peptide (22-28)
VIP (22-28)
Molecular FormulaC38H62N10O11
Molecular Weight835 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58)/t20-,23-,24-,25-,26-,27-,28-,31-/m0/s1
InChIKeyRYKYGUXOTPFKLK-LJDKVGDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasoactive Intestinal Peptide (22-28) [CAS 47900-24-3]: C-Terminal Heptapeptide Fragment for Targeted VIP Research Applications


Vasoactive intestinal peptide (22-28), also designated VIP(22-28), is a synthetic C-terminal heptapeptide fragment comprising residues Tyr22 through Asn28-NH₂ of the full-length 28-amino-acid vasoactive intestinal peptide (VIP) neuropeptide [1]. With a molecular formula of C₃₈H₆₂N₁₀O₁₁ and a molecular weight of approximately 835 g/mol, VIP(22-28) represents the carboxy-terminal tail region of VIP and has been detected as an endogenous processing product in the rat central nervous system, where it accounts for 30–35% of total VIP(22-28)-immunoreactive material distinct from intact VIP(1-28) [1]. This fragment is utilized as a research tool for epitope mapping, catalytic autoantibody studies, and investigation of VIP processing pathways.

Why Full-Length VIP and Other VIP Fragments Cannot Simply Substitute for VIP(22-28) in Specialized Assays


VIP fragments exhibit profoundly divergent biological activity profiles that preclude simple interchange. While VIP(2-28) retains significant biological activity in classical receptor-mediated assays, VIP(15-28) is completely devoid of activity and fails to act as an antagonist, demonstrating that truncation of the N-terminal region abolishes canonical VIP receptor agonism [1]. Conversely, in keratinocyte proliferation assays, VIP(22-28) is fully active whereas VIP(1-12) is entirely inactive, revealing that the C-terminal region harbors a distinct pharmacophore for non-classical VIP responses [2]. Furthermore, VIP(22-28) serves as a critical determinant of catalytic autoantibody recognition with a Ki of 242 µM, whereas the longer VIP(15-28) fragment binds with a Ki of 1.25 nM—a ~200,000-fold difference—making VIP(22-28) uniquely suited as a low-affinity competitive probe [3]. These context-dependent functional differences mean that substituting VIP(22-28) with full-length VIP, VIP(1-12), VIP(10-28), or VIP(15-28) yields qualitatively different experimental outcomes.

Quantitative Differentiation Evidence for Vasoactive Intestinal Peptide (22-28) [CAS 47900-24-3] Against Closest Analogs and Fragments


Retained Keratinocyte Proliferation Activity: VIP(22-28) vs. VIP(1-12) Direct Comparison

In cultured normal human keratinocytes, VIP(22-28) stimulated proliferation in a dose-dependent manner across the 1 nM–1 µM concentration range, whereas VIP(1-12) was completely ineffective at identical concentrations [1]. VIP(1-28) and VIP(10-28) also stimulated proliferation, indicating that the activity resides in the C-terminal portion of the peptide. The VIP antagonist (N-Ac-Tyr¹, D-Phe²)-GRF(1-29)-NH₂ at 0.1 µM significantly inhibited the proliferative effect, confirming receptor-mediated action [1].

Keratinocyte proliferation Dermatology research Psoriasis model

Catalytic Autoantibody Epitope Contribution: VIP(22-28) Exhibits ~200,000-Fold Lower Affinity Than VIP(15-28)

Ten VIP fragments were systematically tested for reactivity with a human catalytic autoantibody that cleaves VIP(1-28) at the Gln¹⁶-Met¹⁷ bond. VIP(15-28) was bound with high affinity (Ki = 1.25 nM), identifying it as the core antibody-binding epitope [1]. VIP(22-28), a short subsequence located four residues C-terminal to the scissile bond, competitively inhibited binding of full-length VIP with a Ki of 242 µM and inhibited hydrolysis with a Ki of 260 µM [1]. Short subsequences encompassing the scissile bond—VIP(15-21), VIP(11-17), and VIP(13-20)—showed no detectable binding [1].

Catalytic autoantibody Epitope mapping VIP hydrolysis

Endogenous Processing in Neurological Conditions: Inverse Relationship Between VIP(1-28) and VIP(22-28) Levels During Seizures

In a rat model of pentylenetetrazole (PTZ)-induced seizures, chromatographic analysis revealed a concomitant decrease in VIP(1-28) and increase in VIP(22-28) levels in brain extracts [1]. Ir-VIP levels dramatically decreased in all brain areas 5 minutes after PTZ injection, remained low at 20 minutes, and progressively recovered to control values by 24 hours [1]. The inverse relationship between full-length VIP and the 22-28 fragment suggests that VIP(22-28) is a product of internal cleavage of the VIP(1-28) precursor following neuronal release, or alternatively, may be generated by post-transcriptional processing as an independent neuropeptide [1].

Neuropeptide processing Epilepsy model VIP fragment generation

Differential Aqueous Stability: VIP(22-28) Lies Outside the Primary Spontaneous Hydrolysis Zone of Full-Length VIP

Full-length VIP undergoes spontaneous hydrolysis in neutral aqueous solution at 38°C with apparent first-order kinetics (kobs = 1.5 × 10⁻⁵ s⁻¹ at concentrations below 3 nM), with cleavage occurring at five peptide bonds clustered between residues 17–25 [1]. Critically, control experiments demonstrated that peptides representing the C-terminal segment VIP(15-28) and the internal segment VIP(14-22) were not degraded at a measurable rate under identical conditions [1]. This indicates that the structural determinants required for spontaneous autolytic hydrolysis are not present in shorter C-terminal fragments. Since VIP(22-28) is entirely contained within the hydrolysis-resistant C-terminal region (residues 22–28 of VIP), it is predicted to lack the conformational or sequence motifs necessary for the spontaneous autolytic degradation observed with intact VIP(1-28).

Peptide stability Spontaneous hydrolysis Formulation development

Absence of Classical VIP Receptor Agonism: VIP(22-28) Is a Sub-Fragment of the Inactive VIP(15-28) Region

Structure-activity studies by Fournier et al. demonstrated that among VIP fragments tested, only VIP(2-28) retains significant biological activity in the rabbit perfused heart (in vitro) and rat blood pressure (in vivo) assays; VIP(1-14) and VIP(15-28) were devoid of activity and did not function as antagonists [1]. Independent receptor binding studies on opossum internal anal sphincter smooth muscle confirmed that the full VIP molecule is required for potent receptor activation: VIP(1-28) exhibited an IC₅₀ of 9.6 nM for inhibition of [¹²⁵I]VIP binding, while VIP(2-28) and VIP(10-28) showed approximately 65-fold and 57-fold reduced potency (IC₅₀ = 620 nM and 550 nM, respectively) [2]. Since VIP(22-28) is a sub-fragment of the inactive VIP(15-28), it is inferred to lack classical VPAC1/VPAC2 receptor agonism, consistent with the C-terminal truncation data showing that residues within the first 27 amino acids are critical for receptor binding [2].

VIP receptor pharmacology Structure-activity relationship Receptor binding

Optimal Research and Industrial Application Scenarios for Vasoactive Intestinal Peptide (22-28) Based on Quantitative Evidence


Keratinocyte Proliferation and Dermatological Disease Modeling

VIP(22-28) is ideally suited for in vitro studies of keratinocyte biology and psoriatic disease mechanisms where a minimal active VIP fragment is required. The fragment stimulates normal human keratinocyte proliferation dose-dependently at 1 nM–1 µM, comparable to full-length VIP(1-28) and VIP(10-28), while VIP(1-12) is inactive [1]. This enables researchers to attribute proliferative effects specifically to the C-terminal domain of VIP, eliminating confounding contributions from N-terminal sequences. The activity can be blocked by (N-Ac-Tyr¹, D-Phe²)-GRF(1-29)-NH₂ at 0.1 µM, providing a pharmacological control [1].

Catalytic Autoantibody Epitope Fine-Mapping

VIP(22-28) serves as a competitive inhibitor probe for mapping the epitope specificity of human catalytic autoantibodies that hydrolyze VIP. With a Ki of 242 µM for binding inhibition and 260 µM for hydrolysis inhibition, VIP(22-28) is the shortest VIP fragment retaining measurable competitive activity against the full-length substrate [2]. Its ~200,000-fold lower affinity compared to VIP(15-28) (Ki = 1.25 nM) makes it a valuable low-affinity comparator for dissecting the energetic contributions of individual residue segments to antibody-antigen recognition [2].

Neuropeptide Processing and Endogenous Fragment Biomarker Studies

The established inverse relationship between VIP(1-28) depletion and VIP(22-28) generation during PTZ-induced seizures in rats provides a compelling rationale for using VIP(22-28) as a reference standard in neuropeptide processing research [3]. Researchers studying post-translational VIP cleavage, activity-dependent neuropeptide release, or the role of VIP fragments in neurological disorders can employ synthetic VIP(22-28) as an authentic chromatographic standard for HPLC and mass spectrometry-based detection of endogenous VIP(22-28) in tissue extracts [3].

Peptide Stability and Formulation Comparator Studies

Because VIP(15-28) and VIP(14-22) resist spontaneous aqueous hydrolysis under conditions where full-length VIP degrades at bonds 17–25 (kobs = 1.5 × 10⁻⁵ s⁻¹, neutral pH, 38°C), VIP(22-28)—located entirely within this stable C-terminal region—represents a candidate scaffold for stability-focused peptide engineering [4]. Researchers developing stabilized VIP analogs or investigating the structural determinants of VIP autolysis can use VIP(22-28) as a minimal stable domain comparator for structure-stability relationship studies, though direct experimental confirmation of VIP(22-28) hydrolysis resistance is recommended [4].

Quote Request

Request a Quote for Vasoactive intestinal peptide (22-28)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.